REACTION_CXSMILES
|
[C:1]1([CH:7]([C:13]([CH3:15])=O)[C:8]([O:10][CH2:11]C)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC(OCC)=[O:18].P(Cl)(Cl)(Cl)=O.[NH3:27]>>[CH3:15][C:13]1[NH:27][C:11](=[O:18])[O:10][C:8](=[O:9])[C:7]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
NC(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The excess reagents were removed under vacuum
|
Type
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CUSTOM
|
Details
|
the resulting residue was triturated with benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
This solid was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 0.818 g (83%)
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(OC(C1C1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |